5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Overview
Description
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring. The presence of bromine and trifluoromethyl groups further enhances its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a quinoxaline derivative followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Organometallic reagents such as Grignard reagents, halides, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoxaline-2,3-diones, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.
Scientific Research Applications
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor and its role in anticancer drug development.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-7-azaindole: Shares the bromine and azaindole core but lacks the trifluoromethyl group.
5-Bromo-7-(trifluoromethyl)quinoline: Similar structure but with a quinoline core instead of quinoxaline.
Uniqueness
5-Bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione is unique due to its combination of bromine and trifluoromethyl groups on a quinoxaline core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZJFNLLFBTUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384250 | |
Record name | 5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153504-79-1 | |
Record name | 5-bromo-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40384250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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